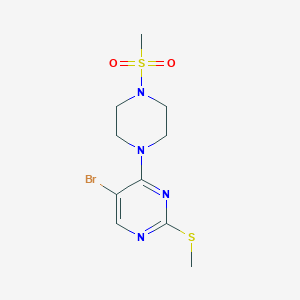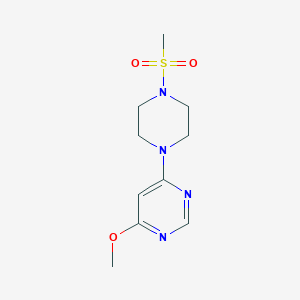![molecular formula C12H11F2N3S B6458635 N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548981-45-7](/img/structure/B6458635.png)
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (also known as DFPMA) is a novel synthetic compound that has been investigated for its potential medicinal applications. It belongs to a class of compounds known as pyrimidines, which are organic compounds that contain a six-membered ring consisting of four nitrogen atoms and two carbon atoms. DFPMA has a unique structure and properties that make it an attractive candidate for the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
DFPMA has been studied for its potential medicinal applications. It has been investigated as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, it has been studied as a potential treatment for diabetes, obesity, and cardiovascular diseases. It has also been explored for its potential to inhibit the growth of tumor cells.
Mecanismo De Acción
The exact mechanisms of action of DFPMA are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, it has been suggested that DFPMA may inhibit the growth of tumor cells by blocking the activity of certain proteins involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
In vitro studies have shown that DFPMA has anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to inhibit the growth of tumor cells, as well as to reduce the levels of certain cytokines and other inflammatory mediators. Additionally, DFPMA has been shown to reduce the levels of certain lipids, such as cholesterol and triglycerides, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DFPMA in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a highly soluble compound, making it ideal for use in a variety of laboratory applications. The main limitation of using DFPMA in laboratory experiments is the lack of data on its long-term safety and efficacy.
Direcciones Futuras
For the use of DFPMA in research and development include further investigations into its potential anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, further studies are needed to explore the mechanisms of action of DFPMA, as well as its potential effects on other diseases and conditions. Additionally, further research is needed to determine the optimal dosage and administration of DFPMA for various applications. Finally, further studies are needed to explore the potential long-term safety and efficacy of DFPMA.
Métodos De Síntesis
The synthesis of DFPMA is achieved through a multi-step process. The first step involves the reaction of 2,4-difluorophenylmethyl chloride with 2-methylsulfanyl-pyrimidine-4-amine in the presence of a base. This yields the desired product, N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine. Subsequent steps involve the purification and isolation of the compound.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3S/c1-18-12-15-5-4-11(17-12)16-7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCHOTWLYHXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)

![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6458614.png)

![2-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]pyrimidin-4-amine](/img/structure/B6458646.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458667.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N-[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458671.png)